molecular formula C7H20O3Si2 B14405885 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol CAS No. 88221-32-3

1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol

Katalognummer: B14405885
CAS-Nummer: 88221-32-3
Molekulargewicht: 208.40 g/mol
InChI-Schlüssel: RQPLPTIZCHHJAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol is a siloxane derivative known for its unique chemical properties and applications. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.

Vorbereitungsmethoden

The synthesis of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by platinum-based catalysts. The industrial production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound are reactive and can form new bonds with various substrates, facilitated by catalysts such as platinum. This reactivity is crucial for its role in reducing agents and polymer synthesis .

Vergleich Mit ähnlichen Verbindungen

1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol can be compared with other siloxane derivatives such as:

These comparisons highlight the unique functional groups in this compound that contribute to its specific reactivity and applications.

Eigenschaften

CAS-Nummer

88221-32-3

Molekularformel

C7H20O3Si2

Molekulargewicht

208.40 g/mol

IUPAC-Name

hydroxy-methyl-propan-2-yloxy-trimethylsilyloxysilane

InChI

InChI=1S/C7H20O3Si2/c1-7(2)9-12(6,8)10-11(3,4)5/h7-8H,1-6H3

InChI-Schlüssel

RQPLPTIZCHHJAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)O[Si](C)(O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.